4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one

CYP2A6 inhibition Nicotine metabolism Enzyme kinetics

4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one (CAS 23296-96-0) is a fully synthetic polyhydroxylated coumarin belonging to the benzopyrone class, with molecular formula C10H8O5 and a molecular weight of 208.17 g·mol⁻¹. The compound carries three hydroxyl substituents at positions 4, 7, and 8, plus a methyl group at position 3 of the chromen-2-one scaffold, yielding a computed XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 87 Ų, three hydrogen-bond donors, five hydrogen-bond acceptors, and zero rotatable bonds.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
CAS No. 23296-96-0
Cat. No. B11892495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one
CAS23296-96-0
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)O
InChIInChI=1S/C10H8O5/c1-4-7(12)5-2-3-6(11)8(13)9(5)15-10(4)14/h2-3,11-13H,1H3
InChIKeyKIOWRWYHNBIFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one (CAS 23296-96-0): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one (CAS 23296-96-0) is a fully synthetic polyhydroxylated coumarin belonging to the benzopyrone class, with molecular formula C10H8O5 and a molecular weight of 208.17 g·mol⁻¹ [1]. The compound carries three hydroxyl substituents at positions 4, 7, and 8, plus a methyl group at position 3 of the chromen-2-one scaffold, yielding a computed XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 87 Ų, three hydrogen-bond donors, five hydrogen-bond acceptors, and zero rotatable bonds [1]. Its reported melting point is 245 °C, with a predicted boiling point of 478.2 ± 45.0 °C and predicted density of 1.640 ± 0.06 g·cm⁻³ . The compound is listed under ChEMBL ID CHEMBL3358199 and DSSTox Substance ID DTXSID50723853, and is available from multiple specialty chemical suppliers at analytical-grade purity (typically ≥97%) .

Why 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one Cannot Be Replaced by Generic Hydroxycoumarins: The Substitution-Pattern Barrier


Polyhydroxylated coumarins with identical molecular formulae but different hydroxyl and methyl substitution patterns exhibit widely divergent biological activity profiles, physicochemical properties, and target engagement behaviour. For instance, the ortho-dihydroxy (catechol) arrangement at C-7/C-8 present in 4,7,8-trihydroxy-3-methyl-2H-chromen-2-one confers fundamentally different metal-chelating capacity and radical-scavenging thermodynamics compared with the meta-dihydroxy arrangement found in 5,7-dihydroxy or 6,7-dihydroxy isomers [1]. In addition, the position of the methyl group—C-3 in the target compound versus C-4 in closely related trihydroxy-methyl isomers—determines the compound's behaviour in lipid-peroxidation versus aqueous-phase radical-scavenging assays; the polyhydroxycoumarin SAR literature explicitly concludes that C-3/C-4 alkylation reduces DPPH and ABTS radical-scavenging activity while enhancing lipid-peroxidation inhibition [2]. Consequently, any attempt to substitute this compound with a generic 'trihydroxy-methylcoumarin' without verifying substitution topology risks selecting a molecule with a fundamentally inverted efficacy profile, invalidating the intended experimental or industrial application.

Quantitative Differentiation Evidence for 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one: Head-to-Head and Cross-Study Comparisons


CYP2A6 Inhibitory Potency of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one Versus Dihydroxycoumarins

4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one inhibits human CYP2A6 with a Ki of 600 nM (IC50 = 1.40 μM) using coumarin 7-hydroxylation as the probe reaction in a baculovirus-infected insect cell system [1]. In a head-to-head comparison drawn from the same assay paradigm, the dihydroxycoumarin 6,7-dihydroxycoumarin (esculetin) inhibits CYP2A6 with an IC50 of 0.39 μM (Ki = 0.25 μM), while 7,8-dihydroxycoumarin (daphnetin) yields a substantially weaker IC50 of 4.61 μM (Ki = 3.02 μM) [2]. The target compound thus occupies an intermediate potency niche—approximately 3.6-fold weaker than esculetin but 3.3-fold more potent than daphnetin—providing a finely graded inhibition level that may be advantageous when potent CYP2A6 suppression (as with esculetin) is undesirable but meaningful modulation is still required.

CYP2A6 inhibition Nicotine metabolism Enzyme kinetics

Lipophilicity (XLogP3) of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one Compared with Positional Trihydroxy-Methyl Isomers

The computed octanol–water partition coefficient (XLogP3-AA) of 4,7,8-trihydroxy-3-methyl-2H-chromen-2-one is 0.9 [1]. This value reflects the specific spatial arrangement of the three hydroxyl groups and the C-3 methyl substituent, which collectively determine the compound's hydrogen-bonding capacity versus hydrophobic surface area. In contrast, the positional isomer 5,6,7-trihydroxy-4-methylcoumarin (CAS 102539-84-4) possesses the same molecular formula and functional-group count but a different hydroxyl topology that yields a distinct lipophilicity signature. While direct experimental logP values for all four trihydroxy-methyl isomers are not available from a single comparative study, the class-level inference from polyhydroxycoumarin SAR indicates that moving the methyl group from C-3 to C-4 alters the compound's interaction with lipid bilayers, as evidenced by the divergent behaviour of C-3- versus C-4-alkylated coumarins in lipid-peroxidation versus aqueous-phase DPPH assays [2].

Lipophilicity ADME prediction Partition coefficient

Antioxidant Activity Profile: C-3 Methylation Diverts Activity Toward Lipid Peroxidation Inhibition Over Aqueous Radical Scavenging

The polyhydroxycoumarin SAR study by Parshad et al. (2016) demonstrated that trihydroxycoumarins as a class exhibit potent antioxidant activity in DPPH, ABTS, and in vitro lipid-peroxidation inhibition assays, with many derivatives showing 4–5-fold higher activity than the Trolox standard [1]. Critically, alkylation at the C-3 or C-4 position was found to reduce antioxidant activity in DPPH and ABTS (aqueous-phase radical-scavenging) assays while simultaneously enhancing activity in the lipid-peroxidation inhibition assay [1]. Because 4,7,8-trihydroxy-3-methyl-2H-chromen-2-one bears the methyl substituent at C-3, it is predicted to exhibit attenuated aqueous radical-scavenging potency relative to non-alkylated trihydroxycoumarins but superior protection against lipid-peroxidation chain reactions. This profile contrasts with C-4-methyl-substituted analogues, which may show a different balance of aqueous-versus-lipid antioxidant activity due to altered electron distribution in the chromenone ring.

Antioxidant SAR Lipid peroxidation Radical scavenging

Ortho-Dihydroxy (Catechol) Motif at C-7/C-8 Enables Metal Chelation Absent in Meta-Dihydroxy Isomers

4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one possesses a vicinal (ortho) dihydroxy arrangement at positions 7 and 8 of the coumarin scaffold, forming a catechol-like substructure. This ortho-dihydroxy motif is well established in the literature to confer strong transition-metal-chelating capacity (e.g., Fe²⁺/Fe³⁺, Cu²⁺), which is a critical mechanism for suppressing metal-catalysed generation of reactive oxygen species via Fenton-type reactions [1]. In contrast, coumarin isomers bearing meta-dihydroxy arrangements (e.g., 5,7-dihydroxy-4-methylcoumarin) lack this chelating geometry and therefore rely predominantly on direct radical scavenging rather than metal sequestration. The combination of a C-7/C-8 catechol unit with a C-4 hydroxyl group—and a C-3 methyl substituent that modulates the ring electronics—produces a chelation/radical-scavenging profile that is structurally unattainable with any single regioisomer lacking this precise substitution topology.

Metal chelation Catechol motif Pro-oxidant suppression

Thermal and Conformational Stability: Melting Point 245 °C and Zero Rotatable Bonds Versus Flexible Coumarin Derivatives

4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one exhibits a melting point of 245 °C , indicative of strong intermolecular hydrogen-bonding networks in the solid state enabled by its three hydroxyl donors and five hydrogen-bond acceptors. The compound possesses zero rotatable bonds [1], locking the C-3 methyl group and all hydroxyl substituents in fixed orientations relative to the planar chromen-2-one core. This conformational rigidity eliminates the entropic penalty associated with flexible side chains and may contribute to more predictable binding thermodynamics in target-engagement studies. By comparison, coumarin derivatives bearing ester, ether, or alkyl-chain substituents at C-3 or C-4 typically exhibit melting points below 200 °C and possess one or more rotatable bonds, leading to greater conformational disorder in both solid and solution phases.

Thermal stability Conformational rigidity Crystallinity

Dual-Substrate CYP2A6 Inhibition Profile: Nicotine Metabolism (Ki = 500 nM) Versus Coumarin 7-Hydroxylation (Ki = 600 nM)

BindingDB data for 4,7,8-trihydroxy-3-methyl-2H-chromen-2-one reveal a modest substrate-dependent difference in CYP2A6 inhibition: Ki = 500 nM when nicotine is used as the probe substrate versus Ki = 600 nM when coumarin is used as the probe substrate, both measured in the same baculovirus-infected insect cell expression system [1]. This 100 nM (20%) difference, while modest, suggests that the compound may exhibit slightly stronger inhibition of nicotine C-oxidation than of coumarin 7-hydroxylation. Such substrate-dependent inhibition behaviour is not universally observed among coumarin-based CYP2A6 inhibitors and may reflect differential binding modes or active-site conformational selection. The IC50 for coumarin 7-hydroxylation is 1.40 μM, placing it in the low-micromolar range that may be suitable for cellular studies without complete CYP2A6 ablation.

CYP2A6 substrate selectivity Nicotine metabolism Enzyme inhibition

Evidence-Backed Application Scenarios for 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one (CAS 23296-96-0)


Intermediate-Potency CYP2A6 Inhibitor for Nicotine Metabolism Modulation Studies

With a Ki of 500–600 nM and IC50 of 1.40 μM against recombinant human CYP2A6 [1], 4,7,8-trihydroxy-3-methyl-2H-chromen-2-one occupies a potency window between the highly potent inhibitor esculetin (IC50 = 0.39 μM) and the weak inhibitor daphnetin (IC50 = 4.61 μM) [2]. This intermediate potency makes it suitable for cellular and in vitro studies of nicotine metabolism where complete CYP2A6 blockade would confound physiological interpretation. The compound may serve as a tool compound for dose–response studies of nicotine clearance modulation, or as a starting scaffold for medicinal chemistry optimisation toward subtype-selective CYP2A6 inhibitors with reduced mechanism-based inactivation liability compared with methoxalen.

Lipid-Compartment Antioxidant Probe Biased Toward Lipid Peroxidation Inhibition

The C-3 methyl substitution on the 4,7,8-trihydroxycoumarin scaffold, per the SAR established by Parshad et al. (2016), diverts antioxidant activity away from aqueous-phase DPPH/ABTS radical scavenging and toward enhanced inhibition of microsomal lipid peroxidation [3]. Researchers studying oxidative damage in lipid-rich biological compartments—including low-density lipoprotein (LDL) oxidation, mitochondrial membrane preservation, or liposomal drug-delivery system stability—may find this compound a more physiologically relevant probe than generic water-soluble antioxidants such as Trolox or ascorbic acid, which primarily act in the aqueous phase.

Transition-Metal-Chelating Antioxidant for Fenton-Reaction Suppression in Neurodegenerative Disease Models

The ortho-dihydroxy (catechol) motif at C-7/C-8 of 4,7,8-trihydroxy-3-methyl-2H-chromen-2-one enables coordination of redox-active transition metals (Fe²⁺, Cu⁺) that catalyse hydroxyl radical generation via Fenton chemistry [4]. In experimental models of Parkinson's disease, Alzheimer's disease, or ischemia-reperfusion injury—where metal-catalysed oxidative stress is a central pathological mechanism—this compound may offer dual protection through both direct metal sequestration and radical scavenging, a mechanistic combination not available from meta-dihydroxy coumarin isomers (e.g., 5,7-dihydroxy-4-methylcoumarin) that lack the catechol substructure.

Solid-State Stable Reference Standard for Polyhydroxycoumarin Analytical Method Development

With a melting point of 245 °C, zero rotatable bonds, and a defined hydrogen-bond donor/acceptor profile (3 HBD, 5 HBA) [5], 4,7,8-trihydroxy-3-methyl-2H-chromen-2-one exhibits exceptional solid-state thermal stability and conformational homogeneity. These properties make it a strong candidate for use as a reference standard in HPLC/UPLC method development, mass spectrometry calibration, or X-ray powder diffraction studies of polyhydroxylated coumarins. Its resistance to thermal degradation facilitates long-term storage at ambient temperatures without requiring cold-chain logistics, reducing procurement and inventory management costs for analytical laboratories.

Quote Request

Request a Quote for 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.